1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
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Overview
Description
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate is a complex organic compound that features a thiazole ring, multiple chiral centers, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thiazole ring through cyclization reactions.
- Protection and deprotection of functional groups to ensure selective reactions.
- Coupling reactions to attach various side chains and functional groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-throughput screening to identify optimal catalysts and solvents.
- Implementation of continuous flow chemistry to improve reaction efficiency.
- Scale-up processes that ensure consistent quality and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes to inhibit their activity.
Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.
Gene expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-thiazol-4-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
- 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-3-yl]carbamate
Uniqueness
The uniqueness of 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate lies in its specific arrangement of functional groups and chiral centers, which may confer unique biological activity and chemical reactivity.
Properties
Molecular Formula |
C32H42N4O8S |
---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C32H42N4O8S/c1-21(2)29(36-32(42)43-18-25(38)17-37)30(40)34-24(13-22-9-5-3-6-10-22)15-28(39)27(14-23-11-7-4-8-12-23)35-31(41)44-19-26-16-33-20-45-26/h3-12,16,20-21,24-25,27-29,37-39H,13-15,17-19H2,1-2H3,(H,34,40)(H,35,41)(H,36,42)/t24-,25?,27-,28-,29-/m0/s1 |
InChI Key |
MCBXVNPJAAHTTI-JFLFQVESSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)OCC(CO)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)OCC(CO)O |
Origin of Product |
United States |
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